molecular formula C20H24N4O3 B2973811 3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methyl-2-morpholinopyrimidin-4(3H)-one CAS No. 1251553-60-2

3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methyl-2-morpholinopyrimidin-4(3H)-one

Cat. No.: B2973811
CAS No.: 1251553-60-2
M. Wt: 368.437
InChI Key: HFFSDZNWVSTNLE-UHFFFAOYSA-N
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Description

3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methyl-2-morpholinopyrimidin-4(3H)-one is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Step: : The synthesis begins with the preparation of the 3,4-dihydroquinoline derivative, usually through cyclization of an appropriate aniline derivative.

  • Coupling Reaction: : The 3,4-dihydroquinolin-1(2H)-yl group is introduced via a coupling reaction with a halogenated ethyl ketone derivative.

  • Morpholine Derivatization: : Incorporation of the morpholine ring typically involves reaction with a chlorinated pyrimidine derivative.

  • Final Cyclization and Functionalization: : The final product is obtained through further cyclization and methylation steps.

Industrial Production Methods

In an industrial setting, large-scale production may involve:

  • Catalysis: : Use of metal catalysts to improve yields.

  • Optimized Reaction Conditions: : Specific temperature, pressure, and pH adjustments to maximize efficiency.

  • Purification: : Techniques such as crystallization, distillation, and chromatography to ensure the purity of the final compound.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : This compound can undergo oxidation, typically forming quinoline N-oxides.

  • Reduction: : Hydrogenation reactions can reduce the carbonyl group to a secondary alcohol.

  • Substitution: : Various substituents can be introduced at different positions in the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, hydrogen gas with palladium on carbon.

  • Substitution Reactions: : Alkyl halides, aryl halides, with bases or acids as catalysts.

Major Products

Depending on the reaction type, the major products can range from quinoline derivatives, reduced alcohol forms, and substituted pyrimidinones, adding to its versatility in synthesis.

Scientific Research Applications

3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methyl-2-morpholinopyrimidin-4(3H)-one finds applications in:

  • Chemistry: : As a precursor or intermediate in organic synthesis.

  • Biology: : Investigated for its potential role as an enzyme inhibitor.

  • Medicine: : Studied for its potential therapeutic effects, including anticancer and antiviral properties.

  • Industry: : Used in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

  • Molecular Targets: : It interacts with enzymes and receptors, influencing biochemical pathways.

  • Pathways Involved: : May inhibit specific enzymatic activities, alter signaling pathways, and impact cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(3,4-dihydroisoquinolin-1(2H)-yl)-2-oxoethyl)-6-methyl-2-morpholinopyrimidin-4(3H)-one

  • 3-(2-(3,4-dihydroquinazolin-1(2H)-yl)-2-oxoethyl)-6-methyl-2-morpholinopyrimidin-4(3H)-one

Uniqueness

Compared to similar compounds, 3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methyl-2-morpholinopyrimidin-4(3H)-one offers unique structural features that may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties, making it a valuable molecule for further research and development.

This compound’s unique structure and properties make it a significant topic of study in the fields of chemistry and pharmacology.

Properties

IUPAC Name

3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-methyl-2-morpholin-4-ylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-15-13-18(25)24(20(21-15)22-9-11-27-12-10-22)14-19(26)23-8-4-6-16-5-2-3-7-17(16)23/h2-3,5,7,13H,4,6,8-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFSDZNWVSTNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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